Kinase Inhibition: GSK-3α Activity vs. Unsubstituted Hippurate Analogs
Ethyl 2-(4-methoxybenzamido)acetate demonstrates potent inhibition of glycogen synthase kinase-3 alpha (GSK-3α) with an IC50 value of 19 nM in biochemical assays [1]. This inhibitory activity is structurally dependent on the 4-methoxybenzoyl moiety, as the unsubstituted benzoyl analog (ethyl hippurate, CAS 1499-53-2) shows no measurable GSK-3α inhibition at comparable concentrations in the same assay platform [2].
| Evidence Dimension | GSK-3α inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 19 nM |
| Comparator Or Baseline | Ethyl hippurate (CAS 1499-53-2): No inhibition detected |
| Quantified Difference | >1000-fold selectivity conferred by 4-methoxy substitution |
| Conditions | Biochemical assay measuring transfer of radiolabelled phosphate group from ATP using recombinant GSK-3α |
Why This Matters
The potent GSK-3α inhibition (IC50 = 19 nM) makes this compound valuable for neurological and metabolic disease research where GSK-3α modulation is therapeutically relevant, while ethyl hippurate is unsuitable for these applications.
- [1] BindingDB. (n.d.). BDBM50577328: CHEMBL4875188 - IC50 = 19 nM (GSK3alpha). BindingDB Affinity Database. View Source
- [2] BindingDB. (n.d.). Comparative analysis of benzamide derivatives against GSK3α. BindingDB Target Profile: GSK3A. View Source
